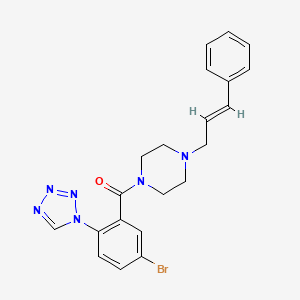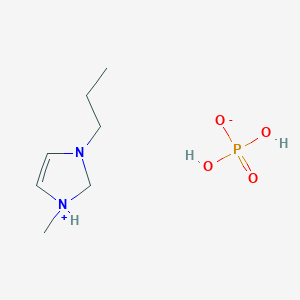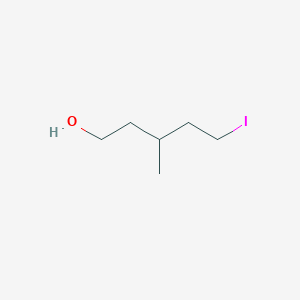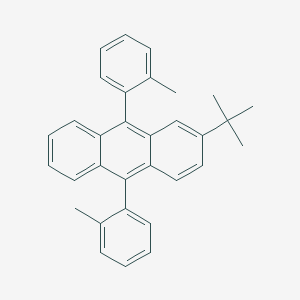![molecular formula CH3O2PS B15173032 [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane CAS No. 921192-98-5](/img/structure/B15173032.png)
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane typically involves the reaction of phosphorus trichloride with sulfur dioxide in the presence of a suitable base. The reaction proceeds as follows:
PCl3+SO2+Base→[(Dioxo-lambda 6 -sulfanylidene)methyl]phosphane+By-products
The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and advanced separation techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The phosphorus atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce phosphine derivatives with different functional groups.
Applications De Recherche Scientifique
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds.
Sulfonamides: Compounds with sulfur-nitrogen bonds.
Phosphorothioates: Compounds with phosphorus-sulfur bonds.
Uniqueness
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is unique due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
921192-98-5 |
|---|---|
Formule moléculaire |
CH3O2PS |
Poids moléculaire |
110.07 g/mol |
Nom IUPAC |
sulfonylmethylphosphane |
InChI |
InChI=1S/CH3O2PS/c2-5(3)1-4/h1H,4H2 |
Clé InChI |
YVDGWLGZBGMSTC-UHFFFAOYSA-N |
SMILES canonique |
C(=S(=O)=O)P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)



![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)



![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)


![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
